Cas no 885518-30-9 (4,6-Dibromo-1H-indazole-3-carboxylic acid)
4,6-Dibromo-1H-indazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dibromo-1H-indazole-3-carboxylic acid
- MFCD07357299
- 885518-30-9
- DTXSID10646115
- E85003
- 4,6-Dibromo-1H-indazole-3-carboxylicacid
- SY347379
- DB-367143
-
- MDL: MFCD07357299
- Inchi: 1S/C8H4Br2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14)
- InChI Key: IRPZPQUTXGHQIG-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1C(C(=O)O)=NN2)Br
Computed Properties
- Exact Mass: 319.86190g/mol
- Monoisotopic Mass: 317.86395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 66Ų
Experimental Properties
- Density: 2.3±0.1 g/cm3
- Boiling Point: 533.1±45.0 °C at 760 mmHg
- Flash Point: 276.2±28.7 °C
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
4,6-Dibromo-1H-indazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,6-Dibromo-1H-indazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001535-1g |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 95% | 1g |
$690.80 | 2023-08-31 | |
| TRC | D072035-50mg |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 50mg |
$ 510.00 | 2022-06-06 | ||
| TRC | D072035-100mg |
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885518-30-9 | 100mg |
$ 850.00 | 2022-06-06 | ||
| Chemenu | CM150228-1g |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 95% | 1g |
$729 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1642510-100mg |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 98% | 100mg |
¥1159.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1642510-250mg |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 98% | 250mg |
¥2120.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1642510-1g |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 98% | 1g |
¥5275.00 | 2024-04-27 | |
| eNovation Chemicals LLC | Y1244244-1g |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 95% | 1g |
$460 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1244244-250mg |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 95% | 250mg |
$160 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1244244-100mg |
4,6-Dibromo-1H-indazole-3-carboxylic acid |
885518-30-9 | 95% | 100mg |
$95 | 2025-02-19 |
4,6-Dibromo-1H-indazole-3-carboxylic acid Suppliers
4,6-Dibromo-1H-indazole-3-carboxylic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4,6-Dibromo-1H-indazole-3-carboxylic acid
4,6-Dibromo-1H-indazole-3-carboxylic acid (CAS No. 885518-30-9): A Versatile Building Block in Medicinal Chemistry
In the rapidly evolving field of pharmaceutical research, 4,6-Dibromo-1H-indazole-3-carboxylic acid (CAS No. 885518-30-9) has emerged as a crucial heterocyclic compound with significant potential in drug discovery. This brominated indazole derivative serves as a valuable pharmaceutical intermediate, particularly in the development of kinase inhibitors and other targeted therapies that are currently dominating cancer research trends.
The molecular structure of 4,6-Dibromo-1H-indazole-3-carboxylic acid features a distinctive indazole core with bromine substitutions at the 4 and 6 positions, coupled with a carboxylic acid functional group at position 3. This unique arrangement contributes to its electronic properties and makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers are particularly interested in how the bromine atoms influence the compound's binding affinity to various biological targets, a hot topic in contemporary medicinal chemistry.
Recent literature highlights the growing importance of indazole derivatives in addressing current challenges in drug development, particularly in overcoming drug resistance mechanisms. The 4,6-dibromo substitution pattern of this compound offers distinct advantages in creating molecular diversity, which aligns perfectly with the pharmaceutical industry's current focus on next-generation therapeutics. Its applications extend beyond oncology to potential uses in neurological disorders and inflammatory conditions, areas that have seen increased research funding in recent years.
From a synthetic chemistry perspective, 4,6-Dibromo-1H-indazole-3-carboxylic acid serves as a versatile chemical building block. The presence of both bromine substituents and the carboxylic acid group allows for multiple modification pathways, enabling the creation of diverse compound libraries. This characteristic makes it particularly valuable in combinatorial chemistry approaches, which remain a cornerstone of modern drug discovery programs.
The compound's physicochemical properties have been the subject of several recent studies, with particular attention to its solubility profile and stability under various conditions. These investigations are crucial as the industry moves toward more predictive ADMET models (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Understanding these parameters early in the drug development process can significantly reduce late-stage attrition rates, a major concern in pharmaceutical R&D.
In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to 4,6-Dibromo-1H-indazole-3-carboxylic acid. Recent advancements in catalytic bromination methods and microwave-assisted synthesis have shown promise in improving the efficiency of its production while reducing environmental impact. These developments respond to growing industry demands for more eco-friendly synthetic processes without compromising yield or purity.
The global market for specialty chemical intermediates like 4,6-Dibromo-1H-indazole-3-carboxylic acid has seen steady growth, driven by increasing investment in precision medicine and targeted therapies. Analytical techniques for quality control, including HPLC and LC-MS, have become more sophisticated, ensuring higher purity standards that meet stringent regulatory requirements for pharmaceutical applications.
Looking forward, the role of 4,6-Dibromo-1H-indazole-3-carboxylic acid in drug discovery is expected to expand further. Its structural features make it particularly relevant for developing PROTACs (Proteolysis Targeting Chimeras), an emerging therapeutic modality that has gained significant attention in recent years. Additionally, its potential applications in covalent inhibitor design represent another exciting frontier in medicinal chemistry research.
For researchers working with this compound, proper storage conditions and handling protocols are essential to maintain its stability and reactivity. While not classified as hazardous under standard conditions, appropriate laboratory practices should always be followed when working with any chemical substance to ensure safety and reproducibility of results.
The scientific community continues to explore novel derivatives based on the 4,6-Dibromo-1H-indazole-3-carboxylic acid scaffold, with several patent applications filed in recent years covering its various applications. This intellectual property activity underscores the compound's commercial potential and the pharmaceutical industry's recognition of its value as a strategic intermediate in drug development pipelines.
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